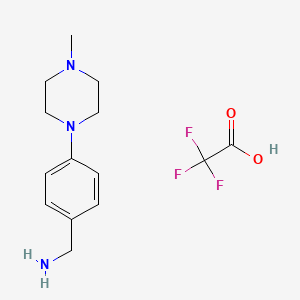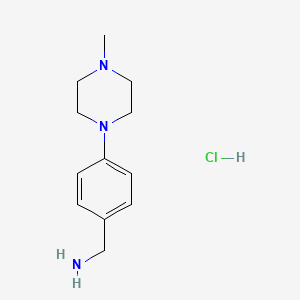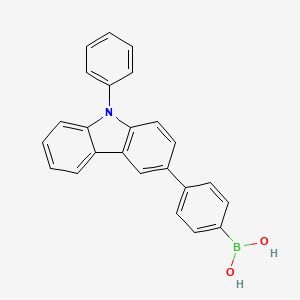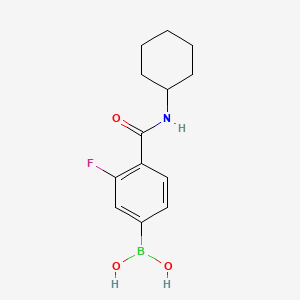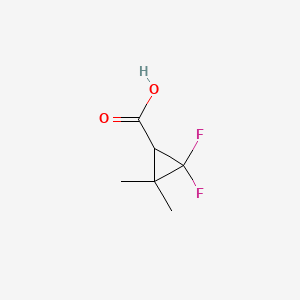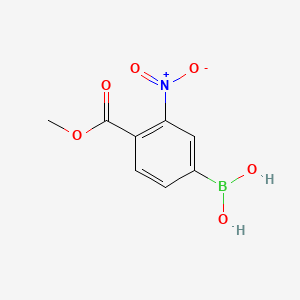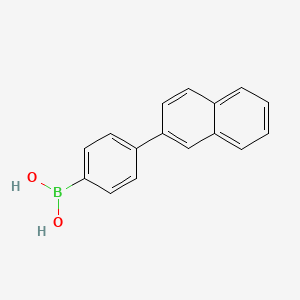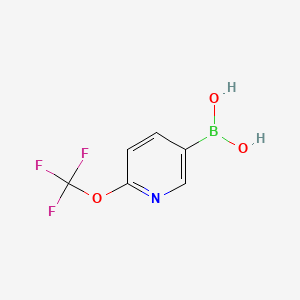
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C6H5BF3NO3 . It has a molecular weight of 206.92 . This compound is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The InChI code for “(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is 1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.
Physical And Chemical Properties Analysis
“(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere, under -20°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cross-Coupling Reactions
This compound is instrumental in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It has been utilized to create highly functionalized heteroarylpyridine derivatives, demonstrating its reactivity and versatility. The synthesis process involves directed ortho-metalation reactions on disubstituted pyridine precursors, followed by reaction with triisopropyl borate or trimethyl borate. Such methodologies facilitate the development of new molecular structures with potential applications in medicinal chemistry and materials science (Smith et al., 2008).
Catalysis and Activation
Tris(pentafluorophenyl)boron complexes, including derivatives of pyridinylboronic acids, exhibit significant Lewis acidity, making them suitable for catalysis and activation in organic and organometallic chemistry. These complexes are involved in various chemical transformations, such as hydrogenation, hydrosilylation, and catalyzed aldol-type reactions, underscoring their role in enhancing reaction efficiencies and opening new pathways for chemical synthesis (Focante et al., 2006).
Novel Synthesis Pathways
The compound has also facilitated the development of novel synthesis pathways for creating new pyridine libraries. Methods for the synthesis and isolation of novel halopyridinylboronic acids and esters have been explored, showcasing the compound's utility in generating diverse chemical entities. This has implications for the design of molecules with specific biological or physical properties, contributing to the fields of drug discovery and material science (Bouillon et al., 2003).
Analytical and Sensory Applications
Furthermore, derivatives of (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid have been utilized in the development of optical sensors for detecting trace amounts of water in solvents. This application is particularly relevant in analytical chemistry, where the accurate measurement of solvent purity is crucial. The design of such sensors leverages the unique properties of boronic acids to interact with water molecules, demonstrating the compound's utility beyond synthetic chemistry (Tsumura et al., 2020).
Safety And Hazards
The safety information available for “(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[6-(trifluoromethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-2-1-4(3-11-5)7(12)13/h1-3,12-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFOSHVMVOKPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672104 |
Source


|
| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Trifluoromethoxy)pyridin-3-yl)boronic acid | |
CAS RN |
1008140-70-2 |
Source


|
| Record name | [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethoxy)pyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

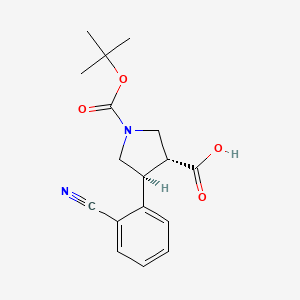
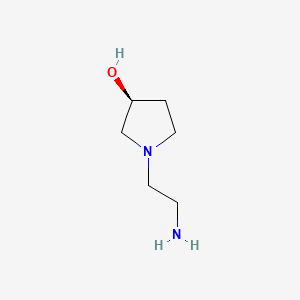
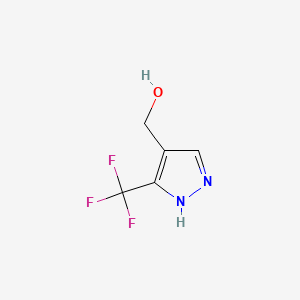
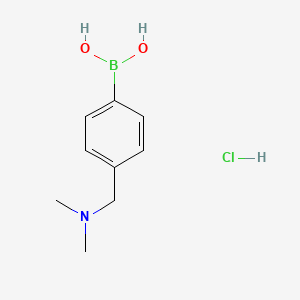
![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)
![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)
